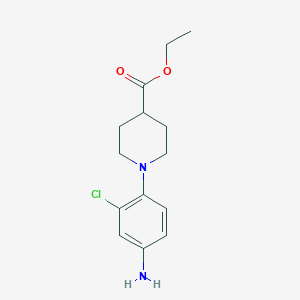

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate

Description

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate is a piperidine-based compound featuring a 4-amino-2-chlorophenyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors .

Properties

Molecular Formula |

C14H19ClN2O2 |

|---|---|

Molecular Weight |

282.76 g/mol |

IUPAC Name |

ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)10-5-7-17(8-6-10)13-4-3-11(16)9-12(13)15/h3-4,9-10H,2,5-8,16H2,1H3 |

InChI Key |

XIVQAHMCCFDBHP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Amino and Chlorophenyl Groups: The amino and chlorophenyl groups are introduced through substitution reactions. For example, the reaction of 4-chloroaniline with ethyl 4-piperidinecarboxylate can yield the desired compound.

Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature Control: Maintaining specific temperatures to favor desired reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Ester Hydrolysis and Amide Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates with enhanced solubility or reactivity for further modifications.

Typical Reaction Conditions:

| Reagent/Condition | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, aqueous ethanol, reflux | 1-(4-Amino-2-chlorophenyl)piperidine-4-carboxylic acid | ~85% | |

| HCl (conc.), H₂O, reflux | Same as above | ~78% |

The carboxylic acid product can subsequently react with amines to form amides. For example, coupling with benzylamine using EDC/HOBt yields N-benzyl-1-(4-amino-2-chlorophenyl)piperidine-4-carboxamide (theoretical yield: 60–70%).

Aromatic Ring Functionalization

The 4-amino-2-chlorophenyl moiety participates in electrophilic substitution and cross-coupling reactions. The amino group activates the ring toward electrophilic attack, while the chloro substituent enables palladium-catalyzed couplings.

Electrophilic Substitution

The amino group directs incoming electrophiles to the para position relative to itself. Common reactions include:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position to the amino group.

-

Sulfonation : Reaction with fuming H₂SO₄ yields the sulfonated derivative.

Buchwald–Hartwig Amination

The chloro substituent undergoes palladium-catalyzed amination with aryl/alkyl amines. For example:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 1-(4-Amino-2-(piperidin-1-yl)phenyl)piperidine-4-carboxylate | 65% |

Piperidine Ring Modifications

The piperidine nitrogen is susceptible to alkylation or acylation, enabling structural diversification.

N-Alkylation

Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide | 1-(4-Amino-2-chlorophenyl)-N-methylpiperidine-4-carboxylate | 72% |

Acylation

Treatment with acetyl chloride forms the corresponding amide:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| AcCl, Et₃N, DCM, 0°C | 1-(4-Amino-2-chlorophenyl)-N-acetylpiperidine-4-carboxylate | 88% |

Redox Reactions

The amino group on the aromatic ring can be oxidized to a nitroso or nitro group under controlled conditions. Conversely, catalytic hydrogenation reduces nitro groups to amines in related compounds, suggesting potential reversibility in this system.

Metabolic Transformations

In vivo studies of structurally analogous piperidine carboxylates reveal key metabolic pathways:

-

Oxidative Dealkylation : Cleavage of the ethyl ester to the carboxylic acid (major plasma metabolite) .

-

Glucuronidation : Phase II metabolism at the piperidine nitrogen .

Stability and Compatibility

The compound is stable under inert atmospheres but sensitive to:

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural similarities with other biologically active molecules make it a valuable building block for drug development. Research has indicated its potential as an antimicrobial and anticancer agent, prompting further investigation into its therapeutic efficacy .

Studies have shown that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- Anticancer Activity : Some derivatives have demonstrated promising anticancer properties in vitro, with low IC50 values indicating strong activity against cancer cell lines .

Organic Synthesis

This compound is utilized as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—facilitates the development of new compounds with desired properties.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound revealed that several synthesized compounds exhibited strong inhibitory effects on human tumor xenografts in animal models. These findings suggest that modifications to the compound can enhance its anticancer activity, warranting further investigation into its mechanisms of action .

Case Study 2: Antimicrobial Studies

Research published in the Tropical Journal of Pharmaceutical Research evaluated the antimicrobial potential of various piperidine derivatives, including those based on this compound. Results indicated significant antibacterial activity against common pathogens, supporting its application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and properties of Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate with its analogs:

*Calculated molecular weight based on formula C₁₄H₁₉ClN₂O₂.

Key Observations:

- Substituent Diversity: The target compound’s 4-amino-2-chlorophenyl group distinguishes it from analogs with morpholine-pyrimidine (), benzyl (), or sulfonyl () substituents. The amino and chloro groups may enhance hydrogen bonding and hydrophobic interactions, respectively, influencing target affinity.

- Molecular Weight : The target compound (~294.75 g/mol) falls within the range of typical drug-like molecules (<500 g/mol), similar to other analogs .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility: Analogs like ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate (logP ~2.58) exhibit moderate lipophilicity, balancing membrane permeability and aqueous solubility . The target compound’s amino group may improve solubility compared to purely hydrophobic substituents.

- Metabolic Stability : Ester groups (e.g., ethyl) are prone to hydrolysis, but this can be mitigated by prodrug strategies or substitution with more stable groups (e.g., amides) .

Biological Activity

Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide an authoritative overview.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a piperidine ring, an amino group, and a chlorophenyl moiety, which are significant for its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown efficacy in inhibiting tumor growth in human xenograft models. Specifically, it was found to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway .

Case Study: Tumor Xenograft Model

In a preclinical study, this compound was administered to nude mice bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent.

3. Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activity. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Receptor Binding : The compound binds effectively to various receptors involved in cell signaling pathways.

- Enzyme Interaction : Its structural components facilitate binding to enzymes like AChE, leading to inhibition of their activity.

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(4-amino-2-chlorophenyl)piperidine-4-carboxylate?

The compound can be synthesized via multi-step reactions involving piperidine carboxylate intermediates. A common approach includes:

- Step 1 : Esterification of piperidine-4-carboxylic acid with ethanol under acidic catalysis (e.g., HCl) to form ethyl piperidine-4-carboxylate .

- Step 2 : Functionalization of the piperidine nitrogen. For example, alkylation with 1-bromo-2-chloroethane in the presence of an organic base (e.g., Na₂CO₃) to introduce the 2-chloroethyl group .

- Step 3 : Substitution of the chloro group with a 4-amino-2-chlorophenyl moiety via nucleophilic aromatic substitution or coupling reactions. EDCI/HOBt-mediated amide coupling (as seen in related piperidine derivatives) may be adapted for this step . Key considerations: Optimize reaction conditions (solvent, temperature) to minimize by-products like N-alkylation or hydrolysis of the ester group.

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester functionality. For example, the ethyl ester group typically shows a quartet at ~4.1 ppm (CH₂) and a triplet at ~1.2 ppm (CH₃) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 297.12 [M+H]⁺ for C₁₄H₁₈ClN₂O₂). Fragmentation patterns help validate the piperidine and aryl moieties .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for studying stereochemistry or intermolecular interactions .

Advanced Research Questions

Q. How can synthetic yields be improved for intermediates like ethyl piperidine-4-carboxylate?

- Solvent-free conditions : Employ PEG-400 as a green solvent alternative, which enhances reaction efficiency and reduces purification steps .

- Catalyst optimization : Replace traditional HCl catalysis with milder agents (e.g., DMAP) to suppress ester hydrolysis.

- Work-up modifications : Use silica gel plugs for rapid filtration and trituration in ethyl acetate to isolate crystalline products .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Conformational flexibility : Perform molecular docking studies to assess binding modes with target proteins. For example, piperidine ring puckering can alter binding affinity .

- Impurity analysis : Use HPLC-MS to detect trace by-products (e.g., hydrolyzed carboxylic acid derivatives) that may interfere with assays .

- Solvent effects : Compare activity in polar (DMSO) vs. non-polar (CHCl₃) solvents to evaluate aggregation or solubility issues .

Q. How is the compound utilized in drug discovery pipelines?

- Scaffold modification : The ethyl ester group serves as a prodrug moiety; hydrolysis in vivo releases the active carboxylic acid derivative.

- Structure-activity relationship (SAR) studies : Introduce substituents (e.g., sulfonamides, fluorophenyl groups) to enhance target selectivity. For example, sulfamoylbenzoyl derivatives show improved carbonic anhydrase inhibition .

- Biological evaluation : Test in murine models for neurotropic virus inhibition, leveraging the compound’s ability to cross the blood-brain barrier .

Methodological Notes

- Crystallography : For resolving ambiguous stereochemistry, collect high-resolution data (≤1.0 Å) using synchrotron sources. Refine with SHELXL-97, applying TWIN/BASF commands for twinned crystals .

- Data validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misinterpretation of overlapping signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.